4-Bromo-2,6-dinitrophenol

Catalog No.
S689078
CAS No.
40466-95-3
M.F
C6H3BrN2O5
M. Wt
263 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-dinitrophenol

CAS Number

40466-95-3

Product Name

4-Bromo-2,6-dinitrophenol

IUPAC Name

4-bromo-2,6-dinitrophenol

Molecular Formula

C6H3BrN2O5

Molecular Weight

263 g/mol

InChI

InChI=1S/C6H3BrN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H

InChI Key

CPSWRWYMQBAIDX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Br

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Br

4-Bromo-2,6-dinitrophenol (CAS 40466-95-3) is a highly functionalized halogenated aromatic compound characterized by a phenolic core, two ortho-nitro groups, and a para-bromine atom. In industrial and laboratory procurement, it is primarily valued as a bifunctional building block. The electron-withdrawing nitro groups significantly increase the acidity of the phenolic hydroxyl, facilitating etherification and salt formation, while the bromine atom provides a reactive site for transition-metal-catalyzed cross-coupling. This specific substitution pattern makes it an indispensable precursor for synthesizing complex asymmetric diaminophenols, specialty aralkyl ethers, and advanced agrochemical or pharmaceutical intermediates [1].

Research Fit

Brominated DNP scaffold for mitochondrial uncoupling SAR studies
Calculated LogP supports membrane partitioning and distribution assessments
Defined synthetic route available for building-block and in-house synthesis

Substituting 4-bromo-2,6-dinitrophenol with its closest analogs compromises synthetic workflows. Using the unhalogenated 2,6-dinitrophenol eliminates the possibility of downstream para-functionalization via Suzuki or Stille couplings. Conversely, substituting with 4-chloro-2,6-dinitrophenol introduces a much stronger carbon-halogen bond (C-Cl BDE ~96 kcal/mol vs C-Br ~81 kcal/mol), which resists standard palladium-catalyzed oxidative addition and forces the use of expensive, specialized phosphine ligands and harsher reaction conditions. Furthermore, isomeric baseline materials like 2,4-dinitrophenol lack the symmetrical ortho-nitro steric environment, completely altering the regioselectivity during partial reduction or electrophilic aromatic substitution [1].

Substitution Risk

Bromine substitution alters lipophilicity The para-bromo group raises calculated LogP, which may shift membrane permeability and uncoupling endpoint profiles compared to non-halogenated 2,6-DNP.
Isomeric pattern differs from 2,4-DNP 2,6-dinitro substitution pattern and bromine presence can produce divergent synthetic routes and purification challenges not observed with the 2,4-isomer.
Uncoupling activity is class-level Reported uncoupling class membership does not guarantee quantitative equivalence to prototype 2,4-DNP; potency and efficacy may differ and require experimental verification.

Predictable Regioselectivity in Partial Nitro Reduction

In the synthesis of asymmetric aminonitrophenols, 4-bromo-2,6-dinitrophenol undergoes highly predictable Zinin reduction. The presence of the hydroxyl group directs the reduction exclusively to the ortho-nitro group, yielding 2-amino-4-bromo-6-nitrophenol as the major product. This selectivity is maintained despite the presence of the para-halogen, outperforming unfunctionalized dinitrobenzenes which often yield statistical mixtures (e.g., ~50/50 splits of partially and fully reduced products) requiring extensive chromatographic separation [1].

Evidence DimensionRegioselectivity of partial nitro reduction
Target Compound DataSelective reduction of single ortho-nitro group (yields 2-amino-4-bromo-6-nitrophenol)
Comparator Or BaselineUnfunctionalized dinitroarenes (yield statistical mixtures of reduction products)
Quantified DifferenceHigh ortho-selectivity directed by the -OH group
ConditionsZinin reduction conditions (sulfide/hydrosulfide in aqueous/alcoholic ammonia)

Enables the procurement of a reliable starting material for asymmetric diaminophenols without the need for costly chromatographic separations.

Calculated LogP
Data to verify
3.02 (target)
vs 2,6-DNP ~1.37
Difference ~1.65 units
Supports membrane permeability and partitioning assessment
Experimental LogP not widely reported; calculated value

Enhanced Leaving Group Kinetics for Palladium-Catalyzed Cross-Coupling

The para-bromine substituent in 4-bromo-2,6-dinitrophenol provides a highly reactive leaving group for organometallic functionalization. Compared to the chlorinated analog, 4-chloro-2,6-dinitrophenol, the C-Br bond exhibits a significantly lower bond dissociation energy (approx. 81 kcal/mol vs 96 kcal/mol for C-Cl), allowing for rapid oxidative addition with standard Pd(0) catalysts. This eliminates the need for the specialized, sterically demanding phosphine ligands required to activate the stronger C-Cl bond [1].

Evidence DimensionHalide activation barrier in cross-coupling
Target Compound DataStandard Pd-catalyzed oxidative addition (C-Br BDE ~81 kcal/mol)
Comparator Or Baseline4-Chloro-2,6-dinitrophenol (C-Cl BDE ~96 kcal/mol)
Quantified Difference~15 kcal/mol lower bond dissociation energy
ConditionsStandard Suzuki/Stille cross-coupling conditions

Reduces overall process costs by allowing the use of cheaper, standard palladium catalysts rather than expensive proprietary ligands.

Uncoupling Activity
Class-level inference
Class-level uncoupler; 2,4-DNP ref: 292% O₂ at 3×10⁻⁵ M
Supports SAR studies for mitochondrial uncoupling
Target compound activity inferred from DNP class; direct data unavailable

Validated Precursor for Specialty Aralkyl and Alkyl Phenol Ethers

4-Bromo-2,6-dinitrophenol is explicitly validated as a starting material in industrial patent literature for the preparation of aralkyl and alkyl phenol ethers. The dual electron-withdrawing nitro groups lower the pKa of the phenol, facilitating the formation of a highly reactive phenoxide intermediate under mild basic conditions. Crucially, the bromine atom remains intact during etherification, providing a bifunctional advantage not present in standard phenol or cresol baselines [1].

Evidence DimensionSuitability for bifunctional ether synthesis
Target Compound DataValidated as a starting material (US4192949A)
Comparator Or BaselineStandard phenols/cresols (lack orthogonal reactive handles)
Quantified DifferenceProvides an intact para-bromo handle post-etherification
ConditionsIndustrial etherification processes

Confirms the compound's processability and direct utility in scaling up specialty ether intermediates for agrochemical and pharmaceutical manufacturing.

Synthetic Yield
Reported
53%
Nitration of 4-bromo-2-nitrophenol
Supports in-house synthesis feasibility
Defined protocol; yield may vary with conditions

Synthesis of Asymmetric Diaminophenols via Regioselective Reduction

Directly leveraging its predictable regioselectivity under Zinin reduction conditions, 4-bromo-2,6-dinitrophenol is a highly effective starting material for producing 2-amino-4-bromo-6-nitrophenol. This intermediate is crucial for developing advanced dyes, photographic developers, and pharmaceutical precursors where asymmetric substitution around the phenol core is required, avoiding the complex separation steps associated with unfunctionalized baselines [1].

Elaboration of Dinitrophenol Cores via Organometallic Cross-Coupling

Due to the lower bond dissociation energy of its C-Br bond compared to chlorinated analogs, this compound is well-suited for Suzuki, Stille, or Sonogashira cross-coupling reactions. Buyers synthesizing complex polycyclic aromatics, liquid crystals, or targeted biologically active molecules can use this precursor to attach diverse aryl or alkyl groups at the para position while retaining the dinitrophenol pharmacophore [2].

Production of Functionalized Aralkyl Ethers for Agrochemicals

As validated in industrial process patents, 4-bromo-2,6-dinitrophenol serves as a highly effective substrate for etherification due to its activated phenoxide formation. It is the appropriate choice when the target aralkyl or alkyl ether requires a preserved halogen handle for subsequent downstream functionalization in agrochemical or materials science manufacturing workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SAR Studies of Mitochondrial Uncoupling
Calculated LogP-driven membrane permeability profile
Cellular uptake and uncoupling endpoint review
Halogenated Nitrophenol Building Block
Defined synthetic route availability
Purity and structural confirmation
Environmental Fate of Halogenated Nitrophenols
Calculated LogP and partitioning profile
Octanol-water partitioning and sorption coefficient review

XLogP3

1.8

Other CAS

40466-95-3

Wikipedia

Phenol, 4-bromo-2,6-dinitro-

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